2,6-Bis(4-phenylphenyl)phenol
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Overview
Description
2,6-Bis(4-phenylphenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple aromatic rings, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-phenylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a phenol under basic conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of phenols often involves the oxidation of arylhydrosilanes or the hydroxylation of aryl halides using catalysts like palladium or nickel. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-phenylphenyl)phenol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols.
Electrophilic Substitution: The aromatic rings in the compound make it highly reactive towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions include quinones, nitrophenols, and halogenated phenols, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2,6-Bis(4-phenylphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(4-phenylphenyl)phenol involves its interaction with cellular components at the molecular level. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes that play a crucial role in the apoptotic process . Additionally, it can interact with various molecular targets, including DNA and proteins, leading to cell cycle arrest and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Commonly used in the production of plastics and resins.
Bisphenol S (BPS): Used as an alternative to BPA in various applications.
Bisphenol F (BPF): Another alternative to BPA, used in the production of epoxy resins.
Uniqueness
2,6-Bis(4-phenylphenyl)phenol is unique due to its complex structure, which includes multiple aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Unlike simpler phenols, this compound offers enhanced stability and reactivity, which are advantageous in various chemical processes .
Properties
CAS No. |
81979-65-9 |
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Molecular Formula |
C30H22O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,6-bis(4-phenylphenyl)phenol |
InChI |
InChI=1S/C30H22O/c31-30-28(26-18-14-24(15-19-26)22-8-3-1-4-9-22)12-7-13-29(30)27-20-16-25(17-21-27)23-10-5-2-6-11-23/h1-21,31H |
InChI Key |
NIVRMVMOFUMBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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